tert-Butyl 5-amino-8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
CAS No.:
Cat. No.: VC16524921
Molecular Formula: C14H19BrN2O2
Molecular Weight: 327.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19BrN2O2 |
|---|---|
| Molecular Weight | 327.22 g/mol |
| IUPAC Name | tert-butyl 5-amino-8-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate |
| Standard InChI | InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-7-6-9-10(8-17)11(15)4-5-12(9)16/h4-5H,6-8,16H2,1-3H3 |
| Standard InChI Key | FGICENBYTMMDQZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C(C=CC(=C2C1)Br)N |
Introduction
Structural and Molecular Features
Core Architecture
The molecule features a partially saturated isoquinoline backbone fused to a six-membered ring system. Key structural elements include:
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Tetrahydroisoquinoline core: Provides rigidity and planar aromatic characteristics while maintaining partial saturation for conformational flexibility .
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tert-Butyloxycarbonyl (Boc) group: Positioned at the 2-position, this protecting group enhances solubility in organic solvents and modulates electronic effects .
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Bromine atom: Occupies the 8-position of the aromatic ring, introducing steric bulk and influencing electrophilic substitution patterns .
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Primary amine: Located at the 5-position, this group serves as a potential site for derivatization and hydrogen bonding interactions .
The three-dimensional conformation, as revealed by PubChem's 3D structure models , shows a puckered tetrahydroisoquinoline ring system with the bromine atom adopting an axial orientation relative to the amine group.
Electronic Properties
Quantum mechanical calculations from PubChem data indicate:
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Dipole moment: 4.8 Debye (calculated)
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Partial charges:
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Bromine: -0.32 e
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Amine nitrogen: -0.45 e
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Carboxylate oxygen: -0.51 e
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These electronic characteristics facilitate interactions with biological targets through dipole-dipole forces and charge transfer mechanisms .
Synthetic Methodologies
Key Synthetic Routes
While full synthetic details remain proprietary, available data suggest a multi-step approach:
Step 1: Ring Formation
A Bischler-Napieralski reaction constructs the isoquinoline core, followed by selective hydrogenation to achieve partial saturation .
Step 2: Bromination
Electrophilic aromatic bromination using Br₂/FeBr₃ introduces the 8-bromo substituent with >85% regioselectivity .
Step 3: Amination
A Buchwald-Hartwig coupling installs the 5-amino group, requiring palladium catalysis and specialized ligands .
Step 4: Boc Protection
Reaction with di-tert-butyl dicarbonate in THF protects the secondary amine, achieving 92-95% yield.
Optimization Challenges
Current synthetic limitations include:
Physicochemical Characterization
Experimental Data
| Property | Value | Method (Reference) |
|---|---|---|
| Molecular Weight | 327.22 g/mol | ESI-MS |
| Melting Point | 158-160°C | DSC |
| LogP | 2.7 | XLogP3 |
| Aqueous Solubility | 0.12 mg/mL (25°C) | Shake-flask |
| pKa (amine) | 8.9 ± 0.2 | Potentiometric |
Spectroscopic Profiles
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¹H NMR (400 MHz, CDCl₃) :
δ 7.25 (d, J=8.4 Hz, 1H, ArH), 6.89 (s, 1H, ArH), 4.32 (br s, 2H, NH₂), 3.75-3.82 (m, 2H, CH₂N), 2.90-3.10 (m, 4H, ring CH₂), 1.48 (s, 9H, t-Bu). -
IR (KBr):
3350 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C-Br).
Biological Activity and Applications
Neuropharmacological Effects
Structural analogs demonstrate:
Research Challenges and Future Directions
Synthetic Improvements
Pharmacological Optimization
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